![molecular formula C22H23FN6O B10928347 1-(4-fluorophenyl)-3,6-dimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10928347.png)
1-(4-fluorophenyl)-3,6-dimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-FLUOROPHENYL)-3,6-DIMETHYL-N~4~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives.
Preparation Methods
The synthesis of 1-(4-FLUOROPHENYL)-3,6-DIMETHYL-N~4~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization. Common synthetic routes include:
Cyclization Reactions: Formation of the pyrazole ring through cyclization of appropriate precursors.
Functional Group Transformations: Introduction of the fluorophenyl, dimethyl, and trimethyl groups through various chemical reactions such as alkylation and acylation. Industrial production methods often involve optimization of reaction conditions to maximize yield and purity, including the use of advanced catalysts and environmentally friendly procedures.
Chemical Reactions Analysis
1-(4-FLUOROPHENYL)-3,6-DIMETHYL-N~4~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups to lower oxidation states using reducing agents.
Substitution: Replacement of functional groups with other groups through nucleophilic or electrophilic substitution reactions. Common reagents used in these reactions include strong acids, bases, and specific catalysts.
Scientific Research Applications
This compound has several scientific research applications, including:
Medicinal Chemistry: Investigation of its potential as a therapeutic agent for various diseases due to its pharmacological properties.
Biological Studies: Study of its interactions with biological targets and its effects on cellular processes.
Material Science: Exploration of its properties for use in advanced materials and nanotechnology.
Agriculture: Evaluation of its potential as an agrochemical for pest control and crop protection.
Mechanism of Action
The mechanism of action of 1-(4-FLUOROPHENYL)-3,6-DIMETHYL-N~4~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, leading to modulation of biological pathways. Molecular docking studies have shown that it fits well into the active sites of certain enzymes, inhibiting their activity and affecting cellular functions .
Comparison with Similar Compounds
Compared to other pyrazole derivatives, 1-(4-FLUOROPHENYL)-3,6-DIMETHYL-N~4~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE exhibits unique properties due to the presence of the fluorophenyl and trimethyl groups. Similar compounds include:
1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl derivatives: Known for their antimicrobial and anticancer activities.
1-(3,5-Dimethyl-1H-pyrazol-4-yl)methanamine derivatives: Studied for their potential as enzyme inhibitors and therapeutic agents.
3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives: Investigated for their biological activities and chemical properties.
Properties
Molecular Formula |
C22H23FN6O |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-3,6-dimethyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H23FN6O/c1-12-10-18(22(30)24-11-19-13(2)26-28(5)15(19)4)20-14(3)27-29(21(20)25-12)17-8-6-16(23)7-9-17/h6-10H,11H2,1-5H3,(H,24,30) |
InChI Key |
IZKNYDYCONHFQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C3=CC=C(C=C3)F)C)C(=O)NCC4=C(N(N=C4C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


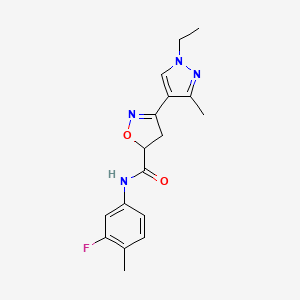

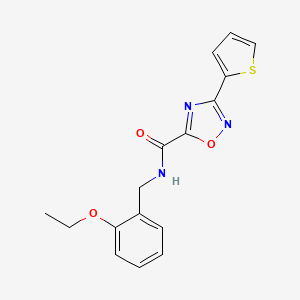
![6-cyclopropyl-N-(1-ethyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10928286.png)
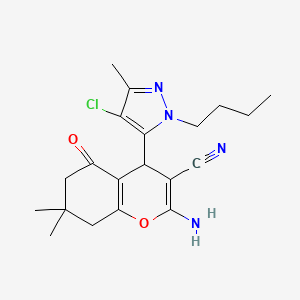

![1-[4-(1-ethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]azepane](/img/structure/B10928318.png)
![3,6-dicyclopropyl-N-(2,5-difluorophenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10928319.png)
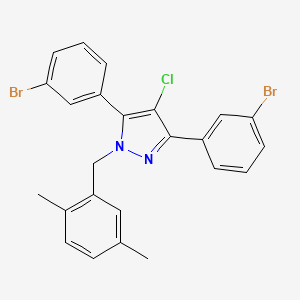
![N'-{(E)-[2,5-dimethyl-1-(2-methyl-4-nitrophenyl)-1H-pyrrol-3-yl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B10928326.png)
![N-(4-ethylphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10928328.png)
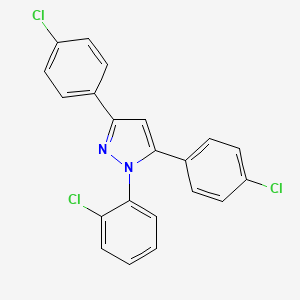
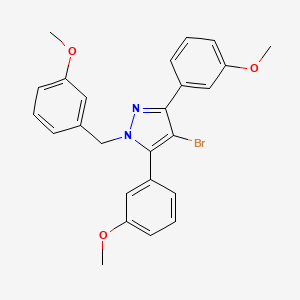
![Methyl 4-methyl-3-[(prop-2-en-1-ylcarbamothioyl)amino]benzoate](/img/structure/B10928343.png)
